molecular formula C13H20ClNO2 B2587914 4-Methoxy-2-(piperidin-4-ylmethyl)phenol;hydrochloride CAS No. 2377032-66-9

4-Methoxy-2-(piperidin-4-ylmethyl)phenol;hydrochloride

Cat. No.: B2587914
CAS No.: 2377032-66-9
M. Wt: 257.76
InChI Key: FOBOKEGJOYMWOS-UHFFFAOYSA-N
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Description

4-Methoxy-2-(piperidin-4-ylmethyl)phenol;hydrochloride is a chemical compound with the molecular formula C13H20ClNO2 and a molecular weight of 257.76 g/mol . This compound is known for its unique structure, which includes a methoxy group, a piperidinylmethyl group, and a phenol group. It is commonly used in various scientific research applications due to its interesting chemical properties.

Scientific Research Applications

4-Methoxy-2-(piperidin-4-ylmethyl)phenol;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

Preparation Methods

The synthesis of 4-Methoxy-2-(piperidin-4-ylmethyl)phenol;hydrochloride typically involves several steps. One common synthetic route includes the reaction of 4-methoxyphenol with piperidine in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale production .

Chemical Reactions Analysis

4-Methoxy-2-(piperidin-4-ylmethyl)phenol;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenol and piperidine moieties, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(piperidin-4-ylmethyl)phenol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context of its use and the biological system being studied .

Comparison with Similar Compounds

4-Methoxy-2-(piperidin-4-ylmethyl)phenol;hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-methoxy-2-(piperidin-4-ylmethyl)phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-16-12-2-3-13(15)11(9-12)8-10-4-6-14-7-5-10;/h2-3,9-10,14-15H,4-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBOKEGJOYMWOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)CC2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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